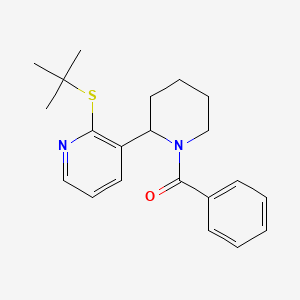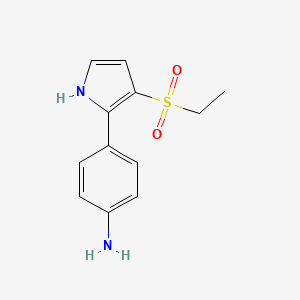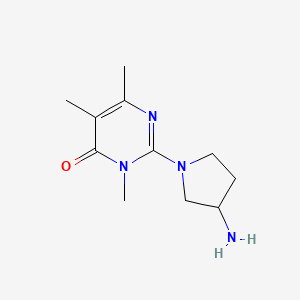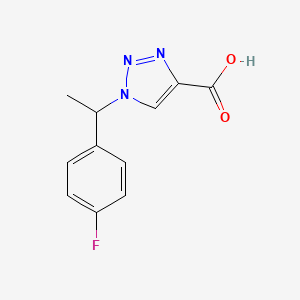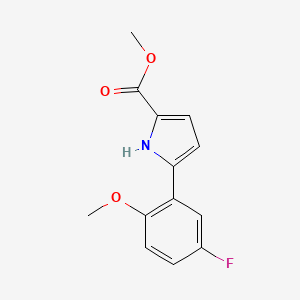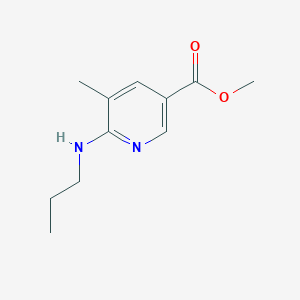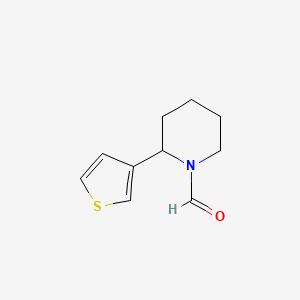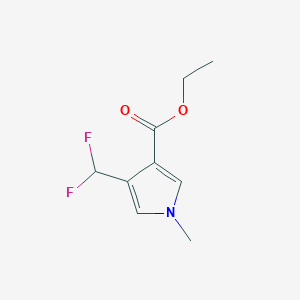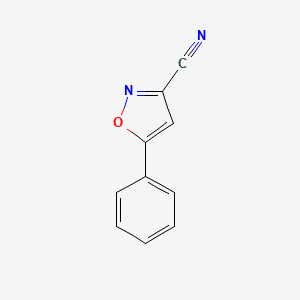
5-Phenylisoxazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylisoxazole-3-carbonitrile is a heterocyclic compound that features an isoxazole ring with a phenyl group at the 5-position and a nitrile group at the 3-position. Isoxazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylisoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetylene with nitrile oxides under specific conditions. For instance, the reaction can be catalyzed by copper(I) or ruthenium(II) in a (3+2) cycloaddition reaction . Another method involves the cyclization of intermediate compounds such as methyl 5-phenylisoxazole-3-carboxylate, which is then converted to the nitrile derivative .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and efficient synthetic strategies .
Chemical Reactions Analysis
Types of Reactions
5-Phenylisoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The phenyl and nitrile groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and hydrazine hydrate. Reaction conditions often involve refluxing in methanolic conditions or using specific catalysts like 18-crown-6 .
Major Products Formed
Major products formed from these reactions include various substituted isoxazoles and their derivatives, which can have significant biological activities .
Scientific Research Applications
5-Phenylisoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a precursor for developing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Phenylisoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-propionic acid
- 5-Phenylisoxazole-3-carbaldehyde
- Methyl 5-phenylisoxazole-3-carboxylate
Uniqueness
5-Phenylisoxazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the 3-position and phenyl group at the 5-position make it a valuable intermediate for synthesizing various biologically active compounds .
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H |
InChI Key |
WAQUHZFQSIZZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


